1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS No.: 2098123-49-8
Cat. No.: VC3137252
Molecular Formula: C11H16N4O2
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098123-49-8 |
---|---|
Molecular Formula | C11H16N4O2 |
Molecular Weight | 236.27 g/mol |
IUPAC Name | 1-[(1-acetylpiperidin-4-yl)methyl]triazole-4-carbaldehyde |
Standard InChI | InChI=1S/C11H16N4O2/c1-9(17)14-4-2-10(3-5-14)6-15-7-11(8-16)12-13-15/h7-8,10H,2-6H2,1H3 |
Standard InChI Key | KBGWYUSFCPYLTD-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC(CC1)CN2C=C(N=N2)C=O |
Canonical SMILES | CC(=O)N1CCC(CC1)CN2C=C(N=N2)C=O |
Introduction
Chemical Structure and Properties
Structural Components
1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde consists of three main structural components: an acetylpiperidin ring, a 1,2,3-triazole heterocycle, and a carbaldehyde functional group. The compound features a methyl linkage connecting the acetylpiperidin moiety to the triazole ring, creating a distinctive molecular architecture. The acetylpiperidin portion contains a six-membered saturated heterocyclic ring with an acetyl group attached to the nitrogen atom. The 1,2,3-triazole component is a five-membered aromatic heterocycle containing three nitrogen atoms in sequence, providing potential for hydrogen bonding and other interactions. The carbaldehyde group at the 4-position of the triazole ring offers opportunities for further chemical modifications and reactions due to its reactive nature as an aldehyde .
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde likely follows approaches similar to those used for related triazole compounds. Based on information about similar compounds, the synthesis may involve a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click chemistry" approach. This method typically involves the reaction between an azide-containing component and an alkyne-containing component to form the 1,2,3-triazole ring. For this specific compound, a reaction between an acetylpiperidin derivative containing an azide group and an alkyne with a formyl group (or a precursor that can be converted to a formyl group) would be involved .
Laboratory Preparation Guidelines
For research purposes, the compound is typically provided as a concentrated solution. According to available data, sample solutions are provided at 25 μL, 10mM concentration for research use. The preparation of stock solutions from solid compound requires careful consideration of solvent selection. It is recommended to store prepared solutions in separate packages to avoid product degradation caused by repeated freezing and thawing cycles .
The following table provides guidance for preparing stock solutions of different concentrations:
Desired Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 4.2324 mL solvent | 21.1622 mL solvent | 42.3245 mL solvent |
5 mM | 0.8465 mL solvent | 4.2324 mL solvent | 8.4649 mL solvent |
10 mM | 0.4232 mL solvent | 2.1162 mL solvent | 4.2324 mL solvent |
These values are derived from the molecular weight of the compound and standard concentration calculations. When stored properly, the stock solution has different recommended storage periods: when kept at -80°C, it may be used within 6 months; when stored at -20°C, usage within 1 month is advised .
Related Compounds and Structural Comparisons
Structural Analogues
Several compounds share structural similarities with 1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde. A closely related compound is 1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2090609-08-6), which differs by lacking the methyl linkage between the piperidin and triazole rings. This related compound has a molecular weight of 222.24 g/mol and a molecular formula of C10H14N4O2 .
Another related compound is 1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde, which features an ethyl group on the piperidine nitrogen instead of an acetyl group, and has an ethyl linker between the piperidine and triazole rings. These structural variations can significantly affect the chemical and biological properties of these compounds.
Structure-Activity Relationships
The unique structural features of 1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde contribute to its potential chemical reactivity and biological activity. The 1,2,3-triazole ring is a common pharmacophore in medicinal chemistry, known for its stability to metabolic degradation and ability to form hydrogen bonds. The acetylpiperidin group can influence the compound's lipophilicity and membrane permeability, key factors in drug design. The carbaldehyde functional group provides a reactive site for further chemical modifications, making this compound potentially valuable as a synthetic intermediate .
Research on related compounds suggests that modifications to the linking chain between the piperidine and triazole rings, as well as substitutions on the piperidine nitrogen, can significantly influence biological activity and selectivity. This understanding can guide further research on structure-activity relationships involving 1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde .
Current Research Status
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